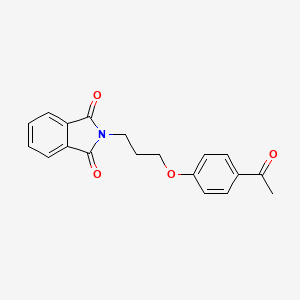

p-(3-Phthalimidopropoxy)acetophenone

Descripción

p-(3-Phthalimidopropoxy)acetophenone is a synthetic acetophenone derivative featuring a phthalimide group connected via a three-carbon propoxy linker at the para position of the acetophenone core. The phthalimide moiety is known for its role in polymer synthesis (e.g., polyimides) , while the acetophenone scaffold is widely utilized in agrochemicals, pharmaceuticals, and materials science due to its versatile reactivity and biological activity .

Propiedades

Número CAS |

65623-99-6 |

|---|---|

Fórmula molecular |

C19H17NO4 |

Peso molecular |

323.3 g/mol |

Nombre IUPAC |

2-[3-(4-acetylphenoxy)propyl]isoindole-1,3-dione |

InChI |

InChI=1S/C19H17NO4/c1-13(21)14-7-9-15(10-8-14)24-12-4-11-20-18(22)16-5-2-3-6-17(16)19(20)23/h2-3,5-10H,4,11-12H2,1H3 |

Clave InChI |

HQUYDKBKSMWQIM-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between p-(3-Phthalimidopropoxy)acetophenone and related compounds:

Key Insights:

In contrast, alkyl or methoxy substituents in other acetophenones improve solubility and metabolic stability, making them suitable for agrochemicals . Natural acetophenones like paeonol and apocynin exhibit bioactivity due to hydroxyl and methoxy groups, which are absent in synthetic p-(3-Phthalimidopropoxy)acetophenone. This suggests divergent applications (pharmaceuticals vs. materials science) .

Synthetic Accessibility: Suzuki coupling is a common method for para-substituted acetophenones (e.g., p-(4-methylphenyl)acetophenone), but p-(3-Phthalimidopropoxy)acetophenone may require additional steps, such as propoxy linker installation or phthalimide conjugation .

Thermodynamic and Solubility Profiles: While specific data for p-(3-Phthalimidopropoxy)acetophenone are unavailable, acetophenone derivatives with bulky substituents (e.g., phthalimide) typically exhibit lower volatility and higher melting points compared to simpler analogs like p-(4-methylphenyl)acetophenone .

Research Findings and Gaps

- Biological Activity: No direct evidence exists for p-(3-Phthalimidopropoxy)acetophenone’s bioactivity. However, phthalimide derivatives are associated with anti-inflammatory and anticancer properties, while acetophenones show antimicrobial effects . Synergistic effects may arise from combining these moieties.

- Polymer Chemistry: 3-Chloro-N-phenyl-phthalimide is a validated monomer for polyimides . The propoxy linker in p-(3-Phthalimidopropoxy)acetophenone could introduce flexibility into polymer backbones, though this remains untested.

- Data Gaps: Experimental data on solubility, stability, and reactivity of p-(3-Phthalimidopropoxy)acetophenone are lacking. Comparative studies with analogs like p-(4-methoxyphenyl)acetophenone are needed to assess its advantages in target applications.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.